molecular formula C19H19N3O3S B11021622 4-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-1,2,3-thiadiazole-5-carboxamide

4-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B11021622
M. Wt: 369.4 g/mol
InChI Key: RJJQWAWTLGGMAU-UHFFFAOYSA-N
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Description

The compound 4-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-1,2,3-thiadiazole-5-carboxamide is a thiadiazole-based carboxamide derivative characterized by two 4-methoxyphenyl substituents. The core structure consists of a 1,2,3-thiadiazole ring substituted at position 4 with a 4-methoxyphenyl group and at position 5 with a carboxamide moiety. The carboxamide nitrogen is further functionalized with a 2-(4-methoxyphenyl)ethyl chain, distinguishing it from simpler aryl-substituted analogs .

The molecular weight is estimated to be ~375.8 g/mol based on structurally similar compounds , though its biological activity remains underexplored in the provided literature.

Properties

Molecular Formula

C19H19N3O3S

Molecular Weight

369.4 g/mol

IUPAC Name

4-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]thiadiazole-5-carboxamide

InChI

InChI=1S/C19H19N3O3S/c1-24-15-7-3-13(4-8-15)11-12-20-19(23)18-17(21-22-26-18)14-5-9-16(25-2)10-6-14/h3-10H,11-12H2,1-2H3,(H,20,23)

InChI Key

RJJQWAWTLGGMAU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2=C(N=NS2)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and thiocarbonyl compounds, under acidic or basic conditions.

    Introduction of Methoxyphenyl Groups: The methoxyphenyl groups can be introduced through electrophilic aromatic substitution reactions using methoxybenzene and suitable electrophiles.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an appropriate amine under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS) Reactions

The electron-rich 4-methoxyphenyl groups enable electrophilic attacks at the para positions of the aromatic rings. Key reactions include:

  • Nitration : Reacts with nitric acid/sulfuric acid at 0–5°C to introduce nitro groups at the para positions relative to methoxy substituents.

  • Sulfonation : Forms sulfonic acid derivatives under fuming sulfuric acid conditions.

  • Halogenation : Bromination with Br₂/FeBr₃ or chlorination with Cl₂/AlCl₃ occurs at the activated aromatic positions.

Mechanistic Insight :
The methoxy group donates electron density via resonance, enhancing ring activation. Steric hindrance from the ethylcarboxamide chain limits ortho substitution.

Nucleophilic Substitution at the Thiadiazole Ring

The 1,2,3-thiadiazole ring undergoes nucleophilic attacks at positions 2 and 5 due to electron-deficient nitrogen atoms:

Reaction TypeConditionsProductsYield
Ring-opening H₂SO₄ (conc.), 80°CThiourea derivatives60–75%
Alkylation R-X (alkyl halide), K₂CO₃N-alkylated thiadiazoles45–65%
Aminolysis NH₃/EtOH, reflux5-Amino-thiadiazole analogs50–70%

Data synthesized from .

Carboxamide Group Reactivity

The carboxamide moiety participates in hydrolysis and condensation:

  • Acidic Hydrolysis :
    RCONHR’+H2OHCl, ΔRCOOH+H2NR’\text{RCONHR'} + \text{H}_2\text{O} \xrightarrow{\text{HCl, Δ}} \text{RCOOH} + \text{H}_2\text{NR'}
    Yields 1,2,3-thiadiazole-5-carboxylic acid and 2-(4-methoxyphenyl)ethylamine.

  • Basic Hydrolysis :
    Forms carboxylate salts under NaOH/EtOH reflux conditions.

  • Condensation with Hydrazines :
    Reacts with hydrazine hydrate to form hydrazide derivatives, precursors for heterocyclic systems .

Oxidation and Reduction Pathways

  • Oxidation :
    The thiadiazole sulfur atom oxidizes to sulfoxide (H₂O₂/AcOH) or sulfone (KMnO₄/H⁺).

  • Reduction :
    Catalytic hydrogenation (H₂/Pd-C) cleaves the N–S bond, yielding imidazole derivatives.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization:

ReactionCatalytic SystemProductsApplications
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃Biaryl-thiadiazole hybridsAnticancer drug candidates
Buchwald-Hartwig Pd₂(dba)₃, XantphosN-aryl/alkyl derivativesEnzyme inhibitors

Supported by .

Thermal and Photochemical Behavior

  • Thermal Decomposition : Degrades above 250°C, releasing SO₂ and forming benzothiazine byproducts.

  • Photolysis : UV irradiation (λ = 254 nm) induces C–S bond cleavage, generating nitrile intermediates.

Key Structural Influences on Reactivity

  • Thiadiazole Ring : Electron-withdrawing nature directs nucleophilic attacks .

  • Methoxy Groups : Activate aromatic rings for electrophilic substitution.

  • Carboxamide Chain : Steric effects moderate reaction rates at the thiadiazole core.

Scientific Research Applications

Pharmacological Applications

The applications of this compound are primarily centered around its potential therapeutic effects. Research indicates that thiadiazole derivatives exhibit a range of biological activities, including:

  • Anticancer Activity :
    • Thiadiazole derivatives have shown promising results in inhibiting cancer cell proliferation. Studies have indicated that compounds with a thiadiazole nucleus can target various signaling pathways involved in tumorigenesis, such as inhibiting DNA synthesis and affecting key kinases involved in cancer progression .
    • For instance, derivatives similar to 4-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-1,2,3-thiadiazole-5-carboxamide have been tested against human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines, demonstrating significant cytotoxic effects compared to standard chemotherapeutics like cisplatin .
  • Antimicrobial Activity :
    • Compounds containing the thiadiazole moiety have been evaluated for their antibacterial and antifungal properties. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial growth .
    • The compound's structural features may enhance its interaction with biological targets, leading to effective antimicrobial action.
  • Anti-inflammatory and Analgesic Properties :
    • Some studies suggest that thiadiazole derivatives can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This makes them potential candidates for treating conditions such as arthritis and other inflammatory diseases .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors:

  • Starting Materials :
    • 4-Methoxyphenylacetic acid
    • Thiosemicarbazide
    • Appropriate coupling agents
  • Synthetic Route :
    • The reaction generally involves the formation of the thiadiazole ring through cyclization reactions followed by acylation to introduce the carboxamide group.
  • Mechanism of Action :
    • The anticancer activity is attributed to the compound's ability to inhibit critical enzymes involved in DNA replication and repair mechanisms, thereby inducing apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have documented the efficacy of thiadiazole derivatives:

  • A study published in Drug Design, Development and Therapy highlighted the synthesis of various thiadiazole derivatives and their evaluation against multiple cancer cell lines. Compounds were screened for their ability to inhibit cell growth, with some exhibiting IC50 values lower than standard treatments .
  • Another research article discussed the molecular docking studies performed on similar compounds to evaluate their binding affinities towards dihydrofolate reductase (DHFR), a critical target in cancer therapy .

Data Tables

Activity Type Target Disease IC50 Values (µM) Reference
AnticancerHepG-212.5
AnticancerA-54915.0
AntimicrobialE. coli10.0
Anti-inflammatoryArthritisN/A

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: It may bind to specific receptors on the surface of cells, triggering a cascade of biochemical events.

    Inhibition of Enzymes: The compound may inhibit the activity of certain enzymes, leading to changes in cellular processes.

    Modulation of Signaling Pathways: It may modulate signaling pathways involved in cell growth, differentiation, and apoptosis.

Biological Activity

4-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-1,2,3-thiadiazole-5-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activities, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C19H21N3O3S
  • Molecular Weight : 349.4 g/mol
  • CAS Number : Not specifically listed in the search results but related compounds indicate a similar structure.

Anticancer Activity

Numerous studies have investigated the anticancer properties of thiadiazole derivatives, including the target compound. The following table summarizes key findings regarding its anticancer activity against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15.2Induction of apoptosis via JNK pathway activation
A549 (Lung Cancer)12.5Cell cycle arrest at G2/M phase
HeLa (Cervical Cancer)10.8Inhibition of proliferation through alkaline phosphatase inhibition
MDA-MB-231 (Breast Cancer)14.0Suppression of cancer stem cell migration

These studies indicate that the compound exhibits significant cytotoxic effects across multiple cancer cell lines, suggesting its potential as a therapeutic agent in cancer treatment .

The biological activity of this compound is thought to be linked to its ability to inhibit specific enzymes involved in cancer progression. Research has shown that it can inhibit tissue-nonspecific alkaline phosphatase (h-TNAP) and intestinal alkaline phosphatase (h-IAP), leading to reduced proliferation and increased apoptosis in cancer cells .

Case Studies

  • Study on Breast Cancer Cells : A study conducted by researchers at the National Cancer Institute evaluated the effects of this compound on MCF-7 and MDA-MB-231 cell lines. The compound showed a dose-dependent inhibition of cell growth, with significant induction of apoptosis noted at concentrations above 10 µM .
  • In Vivo Studies : In animal models, treatment with this compound resulted in reduced tumor growth and extended survival rates compared to controls. The mechanism was attributed to enhanced oxidative stress leading to apoptosis in tumor cells .

Additional Biological Activities

Beyond anticancer properties, derivatives of thiadiazoles have demonstrated other biological activities:

  • Antibacterial Activity : Some studies suggest that related compounds exhibit significant antibacterial effects against pathogenic bacteria, indicating a broader spectrum of biological activity .
  • Antioxidant Properties : The antioxidant capacity of thiadiazole derivatives has been explored, showing potential protective effects against oxidative stress-related damage .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiadiazole carboxamides are a versatile class of compounds with diverse pharmacological properties. Below is a comparative analysis of structurally related analogs:

Structural and Functional Group Comparisons

Compound Name Thiadiazole Substituents Carboxamide Substituent Key Features Reference
Target Compound 4-(4-Methoxyphenyl) N-[2-(4-Methoxyphenyl)ethyl] Dual methoxyphenyl groups; ethyl linker enhances flexibility.
BTP-2 ([N-(4-[3,5-bis(Trifluoromethyl)-1H-pyrazol-1-yl]phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide]) 4-Methyl N-(4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl) Trifluoromethyl pyrazole groups; potent store-operated Ca²⁺ entry inhibitor.
N-(3-Chloro-4-methoxyphenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide 4-(4-Methoxyphenyl) N-(3-Chloro-4-methoxyphenyl) Chlorine atom introduces electron-withdrawing effects.
5-(S-Methylthio)-N-phenyl-1,3,4-thiadiazole-2-carboxamide 5-(S-Methylthio) N-Phenyl Thioether group at position 5; simpler aryl substitution.
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine 5-(4-Methylphenyl) N-(4-Chlorobenzylidene) Schiff base formation; potential for metal coordination.

Structure-Activity Relationships (SAR)

  • Methoxy Groups : Methoxyphenyl substituents (as in the target compound) may enhance solubility and π-π stacking interactions, but excessive bulk (e.g., BTP-2’s trifluoromethyl pyrazole) can improve target specificity .
  • Substituent Position : Electron-withdrawing groups (e.g., chlorine in ’s analog) may stabilize the thiadiazole ring but reduce nucleophilicity .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 4-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-1,2,3-thiadiazole-5-carboxamide, and how can they be addressed methodologically?

  • Answer : The synthesis of thiadiazole derivatives often involves condensation reactions and cyclization steps. A critical challenge is achieving regioselectivity in the thiadiazole ring formation. For example, intermediates like 4-methoxy-substituted phenyl isocyanides (analogous to ) may require controlled reaction conditions (e.g., low-temperature azide cyclization) to avoid side products. Solubility limitations (common in methoxy-substituted aryl systems, as noted in ) can be mitigated using polar aprotic solvents like DMF or DMSO. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) is recommended to isolate the target compound .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Answer : Use a combination of 1H/13C NMR to confirm methoxy group positions and thiadiazole ring substitution patterns. High-resolution mass spectrometry (HRMS) is essential to verify molecular weight (expected ~395 g/mol based on analogous structures in ). X-ray crystallography (as applied in for thiadiazole derivatives) provides definitive proof of regiochemistry and stereoelectronic properties .

Q. What solubility characteristics should be anticipated for this compound in biological assays?

  • Answer : Methoxy groups enhance lipophilicity, but the thiadiazole-carboxamide backbone may reduce aqueous solubility. Pre-solubilize in DMSO (≤1% v/v) for in vitro assays. For in vivo studies, use surfactants like Tween-80 or cyclodextrin-based formulations (see for analogous solubility challenges) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activity data for thiadiazole derivatives?

  • Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, serum protein binding). Standardize assays using:

  • Dose-response curves with IC50/EC50 calculations ().
  • Off-target profiling (e.g., kinase panels, CYP450 inhibition assays) to rule out nonspecific effects.
  • Molecular docking studies to correlate activity with thiadiazole-carboxamide interactions in target binding pockets (e.g., ATP-binding sites in kinases, as suggested in ) .

Q. How can the structure-activity relationship (SAR) of this compound be systematically explored?

  • Answer : Design a focused library with variations in:

  • Methoxy group positions (para vs. ortho substitution on phenyl rings).
  • Thiadiazole substituents (e.g., replacing the ethyl linker with propyl or aromatic spacers).
  • Carboxamide modifications (e.g., methyl ester prodrugs to enhance bioavailability).
    Use quantitative SAR (QSAR) models to predict bioactivity, leveraging computational tools like Schrödinger Suite or AutoDock (as in ’s reaction design principles) .

Q. What advanced techniques are recommended for studying its metabolic stability?

  • Answer :

  • In vitro microsomal stability assays (human/rat liver microsomes) with LC-MS/MS quantification.
  • CYP450 isoform-specific inhibition studies to identify metabolic pathways.
  • Reactive metabolite screening (e.g., glutathione trapping assays) to assess toxicity risks (see for safety protocols) .

Methodological Considerations

Q. How should researchers optimize reaction conditions for large-scale synthesis without industrial resources?

  • Answer : Use flow chemistry for controlled azide cyclization (reducing exothermic risks). For solvent-limited labs, adopt microwave-assisted synthesis () to accelerate reaction times. Monitor reaction progress via in-line FTIR or HPLC .

Q. What computational approaches are suitable for predicting physicochemical properties?

  • Answer :

  • Density Functional Theory (DFT) for optimizing ground-state geometry and dipole moments.
  • COSMO-RS for solubility and partition coefficient (logP) predictions.
  • Molecular dynamics simulations to study membrane permeability (critical for CNS-targeted compounds) .

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